molecular formula C15H22O2 B15187305 Trichotheca-9,12-dien-15-ol, (+)- CAS No. 145332-86-1

Trichotheca-9,12-dien-15-ol, (+)-

Cat. No.: B15187305
CAS No.: 145332-86-1
M. Wt: 234.33 g/mol
InChI Key: PQBNUDVBMOMLPM-XQLPTFJDSA-N
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Description

Trichotheca-9,12-dien-15-ol, (+)- is a naturally occurring compound known for its complex molecular structure and significant biological activities It belongs to the class of trichothecenes, which are sesquiterpenoid toxins produced by various species of fungi

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trichotheca-9,12-dien-15-ol, (+)- typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, oxidation, and reduction steps to achieve the desired molecular configuration. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the correct stereochemistry and yield of the final product.

Industrial Production Methods: Industrial production of Trichotheca-9,12-dien-15-ol, (+)- may involve fermentation processes using fungal cultures known to produce trichothecenes. Optimization of growth conditions, such as nutrient availability, pH, and aeration, can enhance the yield of the compound. Purification techniques, including chromatography and crystallization, are employed to isolate the compound in its pure form.

Types of Reactions:

    Oxidation: Trichotheca-9,12-dien-15-ol, (+)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, modifying its chemical properties.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Trichotheca-9,12-dien-15-ol, (+)- has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study sesquiterpenoid synthesis and reactivity.

    Biology: Investigated for its effects on cellular processes and its potential as a biochemical tool.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of bioactive compounds and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of Trichotheca-9,12-dien-15-ol, (+)- involves its interaction with cellular targets, leading to various biological effects. It is known to inhibit protein synthesis by binding to ribosomes, disrupting the translation process. This inhibition can result in cell death, making it a potent cytotoxic agent. The compound also affects other cellular pathways, including signal transduction and gene expression.

Comparison with Similar Compounds

    Trichothecin: Another trichothecene with similar biological activities.

    T-2 Toxin: A well-known trichothecene with potent cytotoxic effects.

    Deoxynivalenol: A trichothecene commonly found in contaminated grains.

Uniqueness: Trichotheca-9,12-dien-15-ol, (+)- is unique due to its specific molecular structure and stereochemistry, which confer distinct biological properties. Its ability to inhibit protein synthesis and affect multiple cellular pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

145332-86-1

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

[(1R,2S,7S,9S)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-2-yl]methanol

InChI

InChI=1S/C15H22O2/c1-10-4-7-15(9-16)13(8-10)17-12-5-6-14(15,3)11(12)2/h8,12-13,16H,2,4-7,9H2,1,3H3/t12-,13-,14+,15-/m0/s1

InChI Key

PQBNUDVBMOMLPM-XQLPTFJDSA-N

Isomeric SMILES

CC1=C[C@H]2[C@@](CC1)([C@@]3(CC[C@@H](C3=C)O2)C)CO

Canonical SMILES

CC1=CC2C(CC1)(C3(CCC(C3=C)O2)C)CO

Origin of Product

United States

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